molecular formula C10H12F3NO B14120663 2-(2-Trifluoromethyl-phenoxy)-propylamine

2-(2-Trifluoromethyl-phenoxy)-propylamine

Cat. No.: B14120663
M. Wt: 219.20 g/mol
InChI Key: YSQZVZRXQKRHER-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-phenoxy)-propylamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propylamine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trifluoromethyl-phenoxy)-propylamine typically involves the reaction of 2-trifluoromethylphenol with propylamine under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve yield. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as distillation or crystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Trifluoromethyl-phenoxy)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Trifluoromethyl-phenoxy)-propylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is used in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including neurological disorders and cancers .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 2-(2-Trifluoromethyl-phenoxy)-ethylamine
  • 2-(2-Trifluoromethyl-phenoxy)-butylamine
  • 2-(3-Trifluoromethyl-phenoxy)-propylamine

Comparison: Compared to its analogs, 2-(2-Trifluoromethyl-phenoxy)-propylamine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the trifluoromethyl group and the length of the alkyl chain play crucial roles in determining the compound’s properties and applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C10H12F3NO/c1-7(6-14)15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3

InChI Key

YSQZVZRXQKRHER-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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